molecular formula C16H23NO4S B4160125 ethyl 2-(propanoylamino)-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

ethyl 2-(propanoylamino)-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B4160125
M. Wt: 325.4 g/mol
InChI Key: IAIWFHRHOSQFQT-UHFFFAOYSA-N
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Description

Ethyl 5-isopropyl-2-(propionylamino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as sulfur, nitrogen, or oxygen The compound’s structure includes a thieno[2,3-c]pyran ring system, which is a fused bicyclic system containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(propanoylamino)-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-c]pyran core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-mercaptoacetaldehyde derivative, under acidic or basic conditions. The isopropyl and propionylamino groups are then introduced through subsequent substitution reactions, often using reagents like isopropyl bromide and propionyl chloride, respectively. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction temperatures would be carefully controlled to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-isopropyl-2-(propionylamino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides (e.g., isopropyl bromide) in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Ethyl 5-isopropyl-2-(propionylamino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and potential pharmacological activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 2-(propanoylamino)-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating certain biological processes.

Comparison with Similar Compounds

Ethyl 5-isopropyl-2-(propionylamino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate can be compared with other similar compounds, such as:

    Thieno[2,3-c]pyran derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.

    Pyran derivatives: Compounds containing a pyran ring without the sulfur atom, which may have different chemical and biological properties.

    Thieno derivatives: Compounds containing a thieno ring without the fused pyran system, which may also exhibit different reactivity and applications.

The uniqueness of ethyl 2-(propanoylamino)-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(propanoylamino)-5-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-5-13(18)17-15-14(16(19)20-6-2)10-7-11(9(3)4)21-8-12(10)22-15/h9,11H,5-8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIWFHRHOSQFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)COC(C2)C(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-(propanoylamino)-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
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ethyl 2-(propanoylamino)-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
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ethyl 2-(propanoylamino)-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
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ethyl 2-(propanoylamino)-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 5
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ethyl 2-(propanoylamino)-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 6
ethyl 2-(propanoylamino)-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

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